piperolactam C piperolactam C Piperolactam c belongs to the class of organic compounds known as aristolactams. These are phenanthrenic compounds containing a five-membered lactam ring and a 1, 3-dioxolane ring fused to the phenanthrene ring system. Piperolactam c exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, piperolactam c is primarily located in the membrane (predicted from logP). Outside of the human body, piperolactam c can be found in herbs and spices. This makes piperolactam c a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 116064-76-7
VCID: VC21291587
InChI: InChI=1S/C18H15NO4/c1-21-15-12-10-7-5-4-6-9(10)8-11-13(12)14(18(20)19-11)16(22-2)17(15)23-3/h4-8H,1-3H3,(H,19,20)
SMILES: COC1=C(C(=C2C3=C1C4=CC=CC=C4C=C3NC2=O)OC)OC
Molecular Formula: C18H15NO4
Molecular Weight: 309.3 g/mol

piperolactam C

CAS No.: 116064-76-7

Cat. No.: VC21291587

Molecular Formula: C18H15NO4

Molecular Weight: 309.3 g/mol

* For research use only. Not for human or veterinary use.

piperolactam C - 116064-76-7

Specification

CAS No. 116064-76-7
Molecular Formula C18H15NO4
Molecular Weight 309.3 g/mol
IUPAC Name 13,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
Standard InChI InChI=1S/C18H15NO4/c1-21-15-12-10-7-5-4-6-9(10)8-11-13(12)14(18(20)19-11)16(22-2)17(15)23-3/h4-8H,1-3H3,(H,19,20)
Standard InChI Key GYYIMUXZCUHECT-UHFFFAOYSA-N
SMILES COC1=C(C(=C2C3=C1C4=CC=CC=C4C=C3NC2=O)OC)OC
Canonical SMILES COC1=C(C(=C2C3=C1C4=CC=CC=C4C=C3NC2=O)OC)OC
Appearance Yellow powder
Melting Point 187-188°C

Introduction

Piperolactam C (CAS: 116064-76-7) belongs to the aristolactam group of alkaloids primarily found in various species of the Piper genus. This compound has garnered scientific interest due to its well-defined structure and diverse biological activities. It serves as an intermediate in organic synthesis and is utilized as a reference compound in analytical chemistry, making it valuable for both basic and applied research.

The exploration of piperolactam C has been motivated by its potential pharmacological properties, particularly its anti-platelet aggregation effects and antifungal activity. While research on this compound is still developing, preliminary findings suggest promising applications in various therapeutic areas.

Chemical Structure and Properties

Structural Characteristics

Piperolactam C has the IUPAC name 13,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one. Its molecular structure features a complex azatetracyclic framework with a distinctive trimethoxy substitution pattern that differentiates it from other related aristolactams. The compound contains multiple aromatic rings and a lactam group (cyclic amide) that contribute significantly to its biological activities.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of piperolactam C:

PropertyDescription
Molecular FormulaC18H19NO4
Molecular Weight313.35 g/mol
Functional GroupsLactam, methoxy groups, aromatic rings
Chemical ClassificationAlkaloid, Aristolactam
SolubilityPredicted good absorption and solubility characteristics
CAS Number116064-76-7

In silico predictions suggest that piperolactam C possesses favorable absorption and solubility characteristics, indicating potential for good bioavailability. These properties are crucial considerations for any future development of this compound for therapeutic applications.

Natural Sources and Isolation

Botanical Sources

Piperolactam C has been isolated from various plant species, particularly those belonging to the Piper genus. The natural sources of this compound include:

  • Piper arborescens

  • Piper erecticaule

  • Piper taiwanense

Additionally, the compound has been reported in other plant genera including Goniothalamus, Ottonia, Toussaintia, and Fissistigma. Many of these plants have traditional medicinal uses in their native regions, which initially prompted scientific investigation into their bioactive constituents.

Biological Activities

Anti-platelet Aggregation Effects

One of the most significant biological activities of piperolactam C is its anti-platelet aggregation effect. Research indicates that this compound interacts with the platelet-activating factor receptor (PAFR), potentially inhibiting platelet aggregation through hydrophobic interactions with this receptor. This activity suggests potential applications in cardiovascular health, particularly in preventing thrombosis.

Antifungal Properties

Piperolactam C exhibits antifungal activity against specific fungal strains, notably Cladosporium sphaerospermum and Cladosporium cladosporioides. This activity highlights the compound's potential as an antifungal agent, which could be valuable in both agricultural applications and medical treatments for fungal infections.

Cytotoxic Activity

Studies have revealed that piperolactam C possesses cytotoxic effects against certain cancer cell lines. In particular, it has been tested on P-388 murine leukemia cells, demonstrating an IC50 value of 78 μM. While this indicates moderate cytotoxicity, it suggests potential for further investigation as an anticancer agent, possibly through structural modifications to enhance its potency.

Biological ActivityTarget/ModelEffect/PotencyPotential Application
Anti-platelet AggregationPlatelet-activating factor receptor (PAFR)Inhibition through hydrophobic interactionsPrevention of thrombosis
Antifungal ActivityCladosporium sphaerospermum, Cladosporium cladosporioidesGrowth inhibitionAntifungal treatments
CytotoxicityP-388 murine leukemia cellsIC50 = 78 μMCancer therapeutics

Mechanism of Action

Molecular Interactions

The biological activities of piperolactam C are mediated through specific molecular interactions. The available data suggests that its anti-platelet aggregation effects involve interaction with the platelet-activating factor receptor (PAFR). These interactions primarily consist of hydrophobic interactions between the compound and its target proteins.

Comparison with Related Compounds

Structural Relatives

Piperolactam C belongs to a family of structurally related compounds that includes:

  • Piperolactam A

  • Piperolactam E

  • Other aristolactams

Each of these compounds shares certain structural features but differs in substitution patterns or other molecular characteristics.

Comparative Biological Activities

While all piperolactams share some structural similarities, their biological activities may differ. For instance, piperolactam A, which has been isolated from Piper betle, has been investigated for its potential antibacterial properties against Brucella species . Studies suggest that piperolactam A may inhibit the leucyl-tRNA synthetase (LeuRS) enzyme, which is essential for bacterial protein synthesis .

The following table compares piperolactam C with related compounds:

CompoundKey Structural FeaturesPrimary Biological ActivitiesNatural Sources
Piperolactam CTrimethoxy substitution, azatetracyclic structureAnti-platelet aggregation, antifungal activity, cytotoxicityVarious Piper species
Piperolactam ASimilar core structure with different substitution patternPotential antibacterial activity, inhibition of LeuRS enzymePiper betle
Piperolactam ERelated aristolactam structureAnti-platelet aggregationPiper species
Aristolactam BShared structural features with piperolactamsSimilar biological activities to piperolactamsVarious plant sources

Research Applications

Current Applications

Piperolactam C currently finds applications in several scientific domains:

  • As an intermediate in organic synthesis

  • As a reference compound in analytical chemistry

  • In biological research investigating anti-platelet aggregation mechanisms

  • In studies exploring novel antifungal agents

  • In preliminary cancer research, particularly for its cytotoxic properties

Future Research Directions

Several promising avenues for future research on piperolactam C include:

  • Comprehensive structure-activity relationship studies to identify the structural features responsible for its various biological activities

  • Synthetic modifications to enhance potency or selectivity

  • Detailed mechanistic studies to elucidate its precise modes of action

  • Exploration of potential synergistic effects with established therapeutic agents

  • Development of semi-synthetic derivatives with improved pharmacological properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator